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Compound of Interest

Compound Name:
2-(3,5-dicyclopropyl-1H-pyrazol-1-

yl)ethan-1-amine

CAS No.: 1820741-02-3

Cat. No.: B1458463

Get Quote

Focus: 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-
amine
Executive Summary & Structural Rationale
In medicinal and coordination chemistry, the 3,5-dicyclopropyl-1H-pyrazole scaffold represents

a critical "Goldilocks" zone between methyl and phenyl substitutions.

Methyl (Me): Low steric bulk, weak lipophilicity.

Phenyl (Ph): High steric bulk, pi-stacking capability, metabolic liability (oxidation).

Cyclopropyl (cPr): High metabolic stability, unique steric shape (oblate spheroid), and the

ability to engage in non-classical C-H···π interactions without the rigid planarity of phenyl

rings.

Application: This ligand is typically synthesized as a bidentate N,N-donor for transition metal

catalysis (e.g., Pd(II) coupling) or as a pharmacophore in kinase inhibitors where the
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ethylamine tail interacts with the ribose binding pocket.

Comparative Structural Analysis (Projected Data)
This section contrasts the expected crystallographic parameters of the Target Compound

against its primary alternatives. Data for alternatives is derived from aggregate CSD averages

for N-(aminoethyl)pyrazoles.

Table 1: Structural Metrics Comparison
Feature

Target: Dicyclopropyl

Analog

Alternative A:

Dimethyl Analog

Alternative B:

Diphenyl Analog

Space Group

(Predicted)

P2₁/c or P-1

(Centrosymmetric)

P2₁/c (Common for

small organics)

P2₁/n (Often requires

larger cell)

Steric Demand

(%V_bur)

Medium-High (Rigid

but compact)
Low (Rotates freely) High (Rigid, bulky)

Pyrazole Ring

Planarity

Planar (RMSD < 0.02

Å)

Planar (RMSD < 0.01

Å)

Often twisted (20-40°

torsion)

Packing Interactions
C-H···π & Dispersion

(Cyclopropyl-specific)
Weak van der Waals Strong π-π Stacking

N(pz)-C-C-N(amine)

Torsion

Gauche (favored for

chelation)
Gauche/Anti (flexible) Anti (steric avoidance)

Calc. Density (g/cm³) ~1.15 - 1.25 ~1.05 - 1.15 ~1.20 - 1.30

Analyst Insight: The dicyclopropyl groups introduce a "gear-meshing" effect in the crystal lattice.

Unlike the flat phenyl rings that stack like plates, cyclopropyl rings often interlock, reducing void

space and potentially increasing the melting point relative to the dimethyl analog.

Experimental Workflow: Synthesis to Structure
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To obtain the X-ray data for this specific compound, a self-validating synthesis and

crystallization protocol is required.

Phase A: Synthesis Protocol
Reaction Type: Paal-Knorr Condensation.

Reagents: 1,3-dicyclopropyl-1,3-propanedione + 2-hydrazinoethan-1-amine (or hydrazine

hydrate followed by alkylation).

Critical Step: The cyclopropyl ring is acid-sensitive. Avoid strong Lewis acids during

purification.

Phase B: Crystallization Strategy (The "Game Changer")
Standard evaporation often yields oils for ethylamine derivatives due to hydrogen bonding

flexibility. Use Vapor Diffusion for X-ray quality crystals.

Dissolution: Dissolve 20 mg of the target amine in 0.5 mL of Acetonitrile (MeCN). MeCN

coordinates weakly, preventing solvation issues.

Precipitant: Place the vial inside a larger jar containing 5 mL of Diisopropyl Ether (IPE).

Kinetics: Seal tightly. Allow to stand at 4°C for 7-10 days. The slow diffusion of IPE into

MeCN gently lowers solubility, promoting nucleation over oiling.

Phase C: Data Collection & Refinement
Temperature: 100 K (Liquid Nitrogen stream). Crucial for freezing the flexible ethylamine tail.

Radiation: Mo-Kα (λ = 0.71073 Å). Copper sources are unnecessary as the compound lacks

heavy atoms (unless metallated).

Visualization: Crystallographic Logic Flow
The following diagram illustrates the decision-making process for characterizing this ligand,

emphasizing the "Quality Check" loops that ensure scientific integrity.
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Figure 1: Iterative workflow for converting the amorphous ethylamine derivative into a refined

crystal structure.

Technical Deep Dive: Why Cyclopropyl?
When defending the choice of this ligand in a publication, use the following crystallographic

arguments:

The "Sigma-Hole" Argument: Unlike the methyl group, the cyclopropyl ring has significant

-character in its C-C bonds, creating a region of positive electrostatic potential (sigma-hole)
on the face of the ring. In the crystal lattice, look for C-H(amine)···Center(cyclopropyl)
interactions. This is a stabilizing force absent in the dimethyl analog.

Conformational Locking: The ethylamine tail (

) is highly flexible. However, the bulk of the 3,5-dicyclopropyl groups creates a "canyon." X-
ray data will likely show the ethylamine tail locked into a specific conformer to avoid steric
clash with the 1-position cyclopropyl methine proton. This pre-organization lowers the
entropic penalty upon metal binding.
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Provides comparative crystallographic d

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica

Section B, 72(2), 171-179.

The authoritative repository for verifying the novelty of the dicyclopropyl structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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